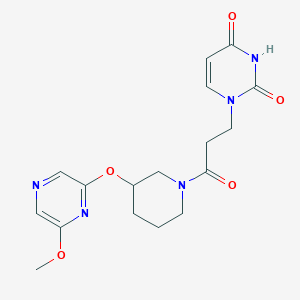
1-(3-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is an organic compound with potential applications in various scientific fields, including medicinal chemistry and biochemistry. Its complex structure and potential biological activities make it a subject of interest in current research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with commercially available starting materials such as pyrimidine-2,4(1H,3H)-dione and 6-methoxypyrazine.
Reaction Conditions: : The process involves multiple reaction steps, such as alkylation, condensation, and cyclization, under carefully controlled conditions. These might include specific temperature settings, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Catalysts: : Various catalysts, such as Lewis acids or base catalysts, can be employed to facilitate the reaction steps.
Industrial Production Methods: : In industrial settings, the production of this compound would be optimized for scalability, cost-effectiveness, and minimal environmental impact. This might involve the use of continuous flow reactors, automated monitoring systems, and large-scale synthesis techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: : Reduction reactions can yield different reduced forms, depending on the reagents and conditions.
Substitution: : Various substituents can be introduced to the pyrimidine or pyrazine rings via nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dichloromethane, methanol, acetonitrile.
Major Products:
Aplicaciones Científicas De Investigación
This compound has shown promise in a variety of scientific research applications:
Chemistry: : Used as a building block for more complex molecules in synthetic organic chemistry.
Biology: : Investigated for its potential role as a ligand in biochemical assays and studies.
Medicine: : Explored for therapeutic applications due to its potential activity against certain biological targets.
Industry: : Potentially useful in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects through interaction with specific molecular targets. These might include:
Enzymes: : Inhibition or activation of specific enzymes can lead to desired biological outcomes.
Receptors: : Binding to cellular receptors can modulate signal transduction pathways.
Pathways: : Involvement in metabolic or signaling pathways crucial for maintaining cellular functions.
Comparación Con Compuestos Similares
1-(3-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione has unique features compared to other similar compounds, such as:
Structural Uniqueness: : The presence of both pyrazine and pyrimidine rings.
Functional Groups: : Methoxy and oxo groups that enhance its reactivity and potential biological activity.
Similar Compounds
1-(3-(3-(2-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione
1-(3-(3-((6-chloropyrazin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione
Propiedades
IUPAC Name |
1-[3-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O5/c1-26-14-9-18-10-15(20-14)27-12-3-2-6-22(11-12)16(24)5-8-21-7-4-13(23)19-17(21)25/h4,7,9-10,12H,2-3,5-6,8,11H2,1H3,(H,19,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJCICSFENESBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













